Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate
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Overview
Description
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a chemical compound with the molecular formula C11H11NO4 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has been described in several studies . The synthesis process typically involves a flow chemistry approach, which can yield a variety of substituted compounds .Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate consists of a benzoxazine ring attached to an ethyl ester group . The presence of the benzoxazine ring and the ethyl ester group are key features of its molecular structure .Chemical Reactions Analysis
The chemical reactions involving Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate are complex and can yield a variety of products . The reactions are typically facilitated by the presence of the benzoxazine ring and the ethyl ester group .Physical And Chemical Properties Analysis
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a white to yellow solid at room temperature . It has a molecular weight of 221.21 . The compound is stable under normal conditions .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate and its derivatives have been a focus in synthetic and medicinal chemistry. A significant study by Lin et al. (2016) reported a novel flow chemistry method for synthesizing libraries of these compounds. Notably, certain ester-linked analogues showed high cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for cancer therapy.
Structural and Chemical Analysis
Further chemical insights into these compounds have been provided by studies like the one conducted by Štefanić et al. (2001), which detailed the structural analysis through X-ray and NMR spectroscopy. This research contributes significantly to our understanding of the chemical nature and potential reactivity of these compounds.
New Synthesis Methods
Innovative synthesis methods for these compounds have been explored in various studies. For example, 詹淑婷 (2012) used a novel approach starting from 2-aminophenol, leading to the successful synthesis of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives.
Potential for Material Science
The compound has also attracted interest in material science. Konstantinova et al. (2020) discussed its use in constructing heteropropellanes, which are of interest for novel materials with unusual physical properties.
Pharmacological Research
In pharmacology, compounds derived from ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate have been studied for various potential therapeutic applications. For instance, Ohno et al. (2006) developed a novel series of derivatives as dual-acting agents to block the TXA2 receptor and activate the PGI2 receptor, showing promise for anti-thrombotic and cardiovascular treatments.
Antimicrobial Properties
Another key area of research is the investigation of antimicrobial properties. A study by Sharma et al. (2017) synthesized a new series of functionalized derivatives, finding several compounds with promising antimicrobial activity, surpassing standard drugs in some cases.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-oxo-4H-1,4-benzoxazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYABMNPWWVQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC2=CC=CC=C2O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate |
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